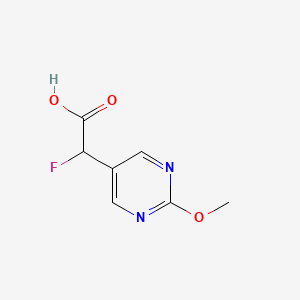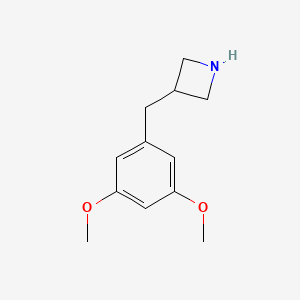
3-(3,5-Dimethoxybenzyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-Dimethoxybenzyl)azetidine is a chemical compound with the molecular formula C12H17NO2. It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dimethoxybenzyl)azetidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dimethoxybenzylamine with a suitable azetidine precursor. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like acetonitrile, at elevated temperatures .
Industrial Production Methods: Industrial production of azetidines, including this compound, may utilize microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of microwave irradiation to accelerate the cyclization process, resulting in higher efficiency and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions: 3-(3,5-Dimethoxybenzyl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, various nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines .
Scientific Research Applications
3-(3,5-Dimethoxybenzyl)azetidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of polymers and materials with unique properties
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethoxybenzyl)azetidine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, binding to their active sites and preventing substrate access. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects in medicinal applications .
Comparison with Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity.
β-Lactams: Four-membered nitrogen-containing heterocycles similar to azetidines but with a carbonyl group.
Uniqueness: 3-(3,5-Dimethoxybenzyl)azetidine is unique due to its specific substitution pattern on the benzyl group, which imparts distinct chemical and biological properties. Compared to aziridines, it has lower ring strain and is more stable, making it easier to handle and use in various applications. Its structure also allows for diverse functionalization, enhancing its versatility in synthetic chemistry .
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
3-[(3,5-dimethoxyphenyl)methyl]azetidine |
InChI |
InChI=1S/C12H17NO2/c1-14-11-4-9(3-10-7-13-8-10)5-12(6-11)15-2/h4-6,10,13H,3,7-8H2,1-2H3 |
InChI Key |
JWGKXCYLXPKNAP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)CC2CNC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Pent-1-yn-3-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13312097.png)
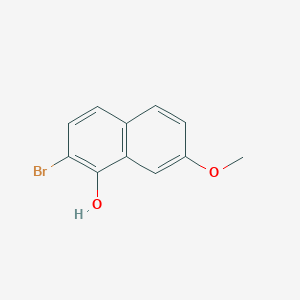
![(Butan-2-yl)[1-(2-chlorophenyl)ethyl]amine](/img/structure/B13312103.png)
![Spiro[4.5]decane-1-thiol](/img/structure/B13312109.png)
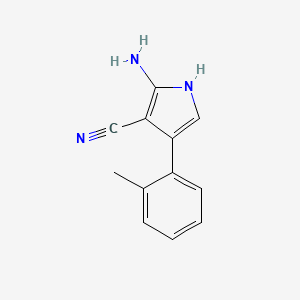
![2-{2-[(5-Methylheptan-3-yl)amino]ethoxy}ethan-1-ol](/img/structure/B13312120.png)

![3-Methyl-4-(propan-2-YL)-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine](/img/structure/B13312127.png)
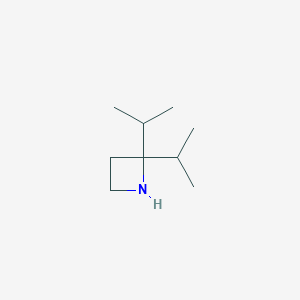
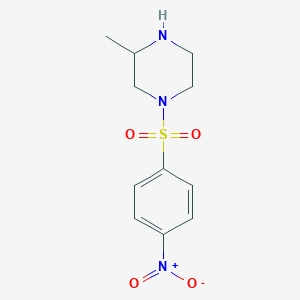
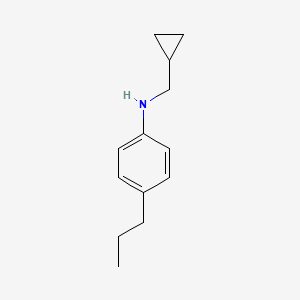
![1-[(3-Chlorothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13312150.png)
